L-Glucose-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

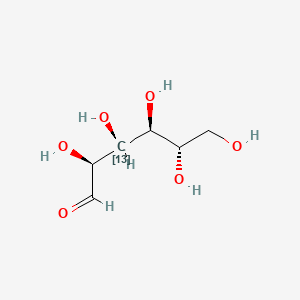

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i5+1 |

InChI Key |

GZCGUPFRVQAUEE-KDQRZVNPSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]([13C@H]([C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Glucose-13C-2 for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glucose-13C-2 is a stable isotope-labeled form of L-glucose, the enantiomer of the naturally abundant D-glucose. Due to the high stereospecificity of cellular transporters and enzymes, L-glucose is largely not metabolized by most organisms. This unique property makes this compound an invaluable tool in metabolic research, serving as a non-metabolizable control for glucose uptake studies and as an internal standard for highly accurate quantitative analyses by mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data presentation.

Physicochemical Properties

This compound shares nearly identical physicochemical properties with its unlabeled counterpart, L-glucose, with a slight increase in molecular weight due to the presence of the 13C isotope. A summary of these properties is presented in the table below.

| Property | Value |

| Synonyms | L-(-)-Glucose-2-13C |

| Molecular Formula | ¹³C¹²C₅H₁₂O₆ |

| Molecular Weight | 181.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-152 °C |

| Solubility | Soluble in water |

| Isotopic Enrichment | ≥ 99 atom % ¹³C |

| Chemical Purity | ≥ 98% |

Synthesis of this compound

A generalized synthetic workflow is outlined below. This process requires expertise in synthetic organic chemistry and access to specialized reagents and equipment.

Caption: A logical workflow for the synthesis of this compound from D-Glucose.

Metabolic Fate of L-Glucose

The primary utility of this compound stems from its metabolic inertia in most biological systems. Unlike D-glucose, which is readily transported into cells and phosphorylated by hexokinase to enter glycolysis, L-glucose is a poor substrate for both glucose transporters and hexokinase.[1] This fundamental difference in metabolic processing is the basis for its use as a negative control in glucose metabolism studies.

The diagram below illustrates the divergent metabolic fates of D-Glucose and L-Glucose upon entering a cell.

Caption: Metabolic fate of D-Glucose versus this compound.

Experimental Protocols

This compound is primarily utilized in two main experimental contexts: as a negative control in metabolic tracer studies and as an internal standard for quantitative analysis.

This compound as a Negative Control in Metabolic Tracer Studies

This protocol outlines the use of this compound to differentiate between specific, transporter-mediated glucose uptake and non-specific uptake or background noise in cell culture experiments.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

D-[U-¹³C₆]-Glucose

-

This compound

-

Phosphate-Buffered Saline (PBS), sterile

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

Analytical instrumentation (NMR or LC-MS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare labeling media by supplementing glucose-free medium with either D-[U-¹³C₆]-Glucose or this compound to the desired final concentration (e.g., 10 mM).

-

Isotope Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells twice with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate for a time course appropriate for the metabolic pathway of interest (e.g., 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

Analysis: Analyze the extracted metabolites by NMR or LC-MS to determine the isotopic enrichment from D-[U-¹³C₆]-Glucose and the lack thereof from this compound.

This compound as an Internal Standard for Quantitative Analysis

This protocol describes the use of this compound as an internal standard for the accurate quantification of D-glucose in a biological matrix (e.g., plasma) by isotope dilution mass spectrometry.

Materials:

-

Plasma samples

-

This compound

-

D-Glucose (for calibration standards)

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL). This will be the internal standard (IS) stock.

-

Prepare a stock solution of unlabeled D-glucose in water at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Perform a serial dilution of the D-glucose stock solution to create a series of calibration standards with concentrations spanning the expected range of glucose in the samples.

-

Spike each calibration standard with a fixed amount of the this compound IS stock solution.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 10 µL), add a fixed amount of the this compound IS stock solution.

-

Add 4 volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortex thoroughly and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the prepared calibration standards and samples by LC-MS. The method should be optimized for the separation of glucose.

-

Monitor the specific mass-to-charge ratios (m/z) for both unlabeled D-glucose and this compound.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of D-glucose to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of D-glucose.

-

For each plasma sample, calculate the peak area ratio of D-glucose to this compound.

-

Determine the concentration of D-glucose in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Data Presentation

The following tables provide representative quantitative data that can be obtained from experiments utilizing this compound.

Table 1: Comparative Uptake of D-[U-¹³C₆]-Glucose and this compound in a Cancer Cell Line

| Time Point (hours) | D-[U-¹³C₆]-Glucose Uptake (nmol/10⁶ cells) | This compound Uptake (nmol/10⁶ cells) |

| 1 | 15.2 ± 1.8 | 0.1 ± 0.05 |

| 4 | 58.9 ± 5.4 | 0.3 ± 0.1 |

| 8 | 112.5 ± 10.1 | 0.5 ± 0.2 |

| 24 | 250.7 ± 22.3 | 0.9 ± 0.4 |

Data are presented as mean ± standard deviation and are representative of typical experimental results.

Table 2: Quantification of Plasma Glucose using this compound as an Internal Standard

| Sample ID | Peak Area (D-Glucose) | Peak Area (this compound) | Peak Area Ratio (D-Glucose/IS) | Calculated Concentration (mg/dL) |

| Cal 1 | 5,234 | 101,234 | 0.052 | 25 |

| Cal 2 | 10,456 | 100,987 | 0.104 | 50 |

| Cal 3 | 20,897 | 101,567 | 0.206 | 100 |

| Cal 4 | 41,567 | 101,112 | 0.411 | 200 |

| Patient A | 18,987 | 101,345 | 0.187 | 91 |

| Patient B | 35,678 | 101,001 | 0.353 | 172 |

This table illustrates the principle of data analysis for isotope dilution mass spectrometry.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, visualize key experimental workflows and logical relationships relevant to the use of this compound.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Caption: Logical relationship diagram for a metabolic study using this compound.

This compound is a powerful and versatile tool for researchers in the fields of metabolism, drug development, and analytical chemistry. Its non-metabolizable nature makes it an ideal negative control for dissecting the complexities of glucose transport and metabolism. Furthermore, its utility as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification of glucose and other analytes in complex biological matrices. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this compound in a research setting.

References

An In-depth Technical Guide to L-Glucose-13C-2: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for L-Glucose-13C-2, a critical tool in metabolic research and drug development. L-Glucose, the non-natural enantiomer of D-Glucose, serves as an invaluable non-metabolizable control in studies of glucose transport and metabolism. The incorporation of a stable ¹³C isotope at the C-2 position allows for precise tracking and quantification in various analytical applications, including metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure

This compound is an isotopologue of L-glucose where the carbon atom at the second position (C-2) is replaced with its stable isotope, carbon-13 (¹³C). The fundamental structure remains that of L-glucose, an aldohexose and the enantiomer of the naturally abundant D-glucose.

Systematic Name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal-2-¹³C

Molecular Formula: C₅¹³CH₁₂O₆

Molecular Weight: Approximately 181.15 g/mol

The stereochemistry of this compound is identical to that of unlabeled L-glucose, with the hydroxyl groups at positions C-2, C-3, C-4, and C-5 having the opposite configuration to those in D-glucose. This stereoisomerism is the primary reason for its metabolic inertness in most biological systems, as key enzymes like hexokinase are stereospecific for the D-enantiomer.[1]

Synthetic Pathways

A proposed synthetic pathway involves the following key transformations:

-

Synthesis of 2-Amino-2-deoxy-L-glucose-¹³C (L-Glucosamine-¹³C): This crucial step introduces the nitrogen functionality at the C-2 position, which will later be converted to a hydroxyl group. To incorporate the ¹³C label at this position, a synthetic equivalent of ¹³C-labeled ammonia or a related nitrogen nucleophile would be required in a reaction with a suitable L-arabinose derivative.

-

Diazotization of L-Glucosamine-¹³C: The primary amino group of the synthesized L-glucosamine-¹³C is then converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium.

-

Hydrolysis to L-Glucose-¹³C-2: The unstable diazonium salt is subsequently displaced by a hydroxyl group upon hydrolysis, yielding the desired this compound with retention of the stereochemistry at the C-2 position.

This synthetic strategy leverages established carbohydrate chemistry for the stereocontrolled synthesis of amino sugars and their subsequent conversion to the corresponding monosaccharides.

Experimental Protocols

Protocol 1: Synthesis of a Protected L-Arabinose Precursor

A suitable starting material is a protected form of L-arabinose to ensure regioselectivity in the subsequent amination step. For instance, protecting the hydroxyl groups at C-3, C-4, and C-5 would direct the reaction to the C-1 and C-2 positions.

Methodology:

-

Protection of L-Arabinose: L-arabinose can be selectively protected using standard carbohydrate chemistry techniques. For example, the formation of an isopropylidene acetal at the 3,4-positions and a trityl or silyl ether at the 5-position.

-

Oxidation of C-1: The C-1 hydroxyl group is then oxidized to an aldehyde.

-

Purification: The protected L-arabinose derivative is purified using column chromatography.

Protocol 2: Introduction of the ¹³C-Labeled Amino Group at C-2

This step is critical for introducing the isotopic label at the desired position. A possible approach is the Strecker synthesis or a related cyanation/reduction sequence.

Methodology:

-

Cyanohydrin Formation with K¹³CN: The protected L-arabinose aldehyde is reacted with potassium cyanide-¹³C (K¹³CN) to form a cyanohydrin intermediate. This introduces the ¹³C label at the C-2 position.

-

Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine, for example, using lithium aluminum hydride or catalytic hydrogenation. This yields the protected 2-amino-2-deoxy-L-glucose-¹³C.

-

Deprotection: The protecting groups are removed to yield 2-amino-2-deoxy-L-glucose-¹³C.

Protocol 3: Conversion of L-Glucosamine-¹³C to L-Glucose-¹³C-2

Methodology:

-

Diazotization: The 2-amino-2-deoxy-L-glucose-¹³C is dissolved in an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature. The diazonium salt decomposes, and the amino group is replaced by a hydroxyl group.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as ion-exchange chromatography followed by crystallization or lyophilization.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. The following table provides representative data for analogous, non-isotopically labeled reactions in carbohydrate synthesis to offer an estimate of potential yields.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Protection of L-Arabinose | Acetone, H₂SO₄ (cat.); Trityl chloride, pyridine | 70-85 |

| 2 | Oxidation of C-1 | Swern oxidation or Dess-Martin periodinane | 80-95 |

| 3 | Cyanohydrin Formation | KCN, H₂O | 85-95 |

| 4 | Nitrile Reduction | LiAlH₄, THF or H₂, Pd/C | 60-80 |

| 5 | Diazotization/Hydrolysis | NaNO₂, HCl, H₂O | 40-60 |

Note: Yields for isotopically labeled syntheses may vary, and optimization is crucial to maximize the incorporation of the expensive ¹³C label.

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from L-arabinose.

Caption: Proposed synthesis of this compound from L-arabinose.

This in-depth guide provides a foundational understanding of the chemical structure and a viable synthetic approach for this compound. The detailed conceptual protocols and workflow diagrams offer a roadmap for researchers and scientists in the fields of drug development and metabolic studies to synthesize this essential labeled compound for their research endeavors. Further optimization and adaptation of the described methods will be critical for achieving high yields and purity.

References

L-Glucose: A Technical Guide to its Applications as a Non-Metabolizable Sugar

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Glucose, the enantiomer of the ubiquitous D-Glucose, presents a unique profile as a non-metabolizable sugar with a taste profile virtually indistinguishable from its naturally occurring counterpart. This key characteristic underpins its diverse applications in medicine and biotechnology. This technical guide provides an in-depth exploration of the core applications of L-Glucose, focusing on its use as a low-calorie sweetener, a non-disruptive osmotic laxative, and a novel agent in cancer diagnostics. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways are presented to support further research and development in these promising areas.

Biochemical Profile and Non-Metabolizable Nature

L-Glucose (C6H12O6) is the mirror image of D-Glucose.[1] While structurally similar, this stereochemical difference has profound biological consequences. The vast majority of organisms, including humans, have evolved enzymatic machinery, such as hexokinase, that is highly specific to D-isomers of sugars.[1][2] Hexokinase, the first enzyme in the glycolytic pathway, is unable to phosphorylate L-Glucose, thus preventing its entry into cellular metabolism for energy production.[1][2] This inherent resistance to metabolic breakdown is the cornerstone of its utility in various applications.

Mechanism of Non-Metabolism

The inability of hexokinase to act on L-Glucose is a classic example of stereospecificity in enzyme-substrate interactions. The active site of hexokinase is precisely configured to bind D-Glucose, and the inverted stereochemistry of L-Glucose prevents proper binding and the subsequent phosphorylation reaction.

Applications of L-Glucose

Low-Calorie Sweetener

The identical taste perception of L-Glucose and D-Glucose makes it a compelling candidate for a low-calorie sugar substitute. Sensory studies have confirmed that humans perceive L- and D-glucose as similarly sweet. This is attributed to the fact that both enantiomers can activate the human sweet taste receptor TAS1R2/TAS1R3.

| Sweetener | Relative Sweetness (Sucrose = 1.00) | Caloric Value (kcal/g) |

| Sucrose | 1.00 | 4 |

| D-Glucose | 0.74 - 0.8 | 4 |

| L-Glucose | ~0.74 - 0.8 (Indistinguishable from D-Glucose) | ~0 |

| Fructose | 1.7 | 4 |

| Aspartame | 200 | 4 |

| Sucralose | 600 | 0 |

Table 1: Comparative Sweetness and Caloric Content of Various Sweeteners. The relative sweetness of L-Glucose is inferred from studies indicating its taste is indistinguishable from D-Glucose.

Despite its ideal properties as a sweetener, the high manufacturing cost of L-Glucose has historically limited its widespread commercialization.

Osmotic Laxative and Colon-Cleansing Agent

Due to its non-absorbable nature, orally ingested L-Glucose remains in the gastrointestinal tract, where it exerts an osmotic effect, drawing water into the colon. This property makes it an effective and well-tolerated osmotic laxative. A clinical trial has demonstrated its efficacy and safety as a colon-cleansing agent prior to colonoscopy.

| Parameter | L-Glucose (24g in 8 oz water) |

| Efficacy | |

| Excellent/Good Preparations | 80% (24/30) |

| Fair/Poor Preparations | 20% (6/30) |

| Safety | |

| Adverse Events | 0 |

| Significant Lab Abnormalities | 0 |

Table 2: Efficacy and Safety of L-Glucose as a Colon-Cleansing Agent. Data from an open-label trial of 30 healthy individuals.

The osmotic pressure of an L-Glucose solution can be calculated using the van 't Hoff equation: Π = iMRT, where Π is the osmotic pressure, i is the van 't Hoff factor (approximately 1 for L-Glucose), M is the molar concentration, R is the ideal gas constant, and T is the absolute temperature.

| L-Glucose Concentration (mol/L) | Calculated Osmotic Pressure (atm at 37°C) |

| 0.1 | 2.55 |

| 0.2 | 5.10 |

| 0.3 | 7.65 |

| 0.4 | 10.20 |

| 0.5 | 12.75 |

Table 3: Calculated Osmotic Pressure of L-Glucose Solutions. Calculations are based on the van 't Hoff equation at a physiological temperature of 37°C (310.15 K).

Cancer Diagnostics and Imaging

Cancer cells exhibit a high rate of glucose uptake and metabolism, a phenomenon known as the Warburg effect. This has led to the exploration of glucose analogs as imaging agents. Fluorescently-labeled L-Glucose derivatives, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG), have been synthesized and shown to be specifically taken up by some cancer cells. This opens the door for the development of L-Glucose-based probes for in vivo tumor imaging and characterization.

Insulinotropic Action of L-Glucose Pentaacetate

An intriguing application has emerged with the discovery that L-Glucose pentaacetate, an acetylated derivative of L-Glucose, stimulates insulin release from pancreatic β-cells. This effect is not due to the metabolism of L-Glucose but is proposed to occur through a direct interaction with a G-protein-coupled receptor (GPCR) on the β-cell membrane. The signaling cascade is thought to involve the G-protein α-gustducin, leading to membrane depolarization and an influx of Ca2+, which triggers insulin exocytosis.

Experimental Protocols

Hexokinase Activity Assay to Confirm Non-Metabolism

Objective: To demonstrate that L-Glucose is not a substrate for hexokinase.

Principle: This assay couples the phosphorylation of glucose to the reduction of a chromogenic substrate. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The production of NADPH is measured by the increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate

-

Hexokinase (from Saccharomyces cerevisiae)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

ATP solution

-

NADP+ solution

-

MgCl2 solution

-

Tris-HCl buffer (pH 7.5)

-

D-Glucose standard solutions (various concentrations)

-

L-Glucose solutions (various concentrations)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, NADP+, MgCl2, and G6PDH.

-

Prepare Wells: To separate wells of a 96-well plate, add:

-

D-Glucose standard solutions

-

L-Glucose solutions

-

A blank control (buffer only)

-

-

Initiate Reaction: Add hexokinase to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each substrate by determining the rate of change in absorbance over time. Plot the reaction velocity against the substrate concentration for both D-Glucose and L-Glucose.

Expected Results: A standard Michaelis-Menten curve should be observed for D-Glucose, indicating that it is a substrate for hexokinase. In contrast, no significant increase in absorbance should be observed for L-Glucose, demonstrating that it is not phosphorylated by the enzyme.

Synthesis and In Vivo Imaging of Fluorescent L-Glucose for Cancer Detection

Objective: To synthesize a fluorescent L-Glucose probe and utilize it for in vivo imaging of tumors.

Part 1: Synthesis of 2-NBDLG Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG) can be synthesized by reacting L-glucosamine with 4-chloro-7-nitrobenzofurazan (NBD-Cl).

Materials:

-

L-glucosamine hydrochloride

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Sodium bicarbonate

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve L-glucosamine hydrochloride and sodium bicarbonate in water.

-

Add a solution of NBD-Cl in DMF to the L-glucosamine solution.

-

Stir the reaction mixture in the dark at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., chloroform/methanol gradient).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain 2-NBDLG as a fluorescent solid.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

Part 2: In Vivo Tumor Imaging Principle: The fluorescent L-Glucose probe (2-NBDLG) is administered to a tumor-bearing animal model. The probe is preferentially taken up by cancer cells, allowing for visualization of the tumor using fluorescence imaging techniques.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with xenograft tumors)

-

Synthesized 2-NBDLG probe

-

Sterile saline solution

-

In vivo fluorescence imaging system

Procedure:

-

Dissolve the 2-NBDLG probe in sterile saline to the desired concentration.

-

Administer the probe solution to the tumor-bearing animal via intravenous or intraperitoneal injection.

-

At various time points post-injection, anesthetize the animal and place it in the in vivo fluorescence imaging system.

-

Acquire fluorescence images of the tumor region using the appropriate excitation and emission wavelengths for the NBD fluorophore.

-

Analyze the images to assess the accumulation and distribution of the fluorescent probe within the tumor.

Expected Results: A time-dependent increase in fluorescence intensity should be observed in the tumor region, indicating the uptake of 2-NBDLG by the cancer cells. This will allow for the non-invasive visualization of the tumor.

Conclusion

L-Glucose stands as a molecule with significant, yet not fully realized, potential in various scientific and medical fields. Its non-metabolizable nature, coupled with its D-Glucose-like taste, makes it an ideal candidate for a safe, non-caloric sweetener. As an osmotic agent, it offers a gentle and effective approach to laxation and colon cleansing without the electrolyte disturbances associated with some other preparations. Furthermore, the emerging applications of L-Glucose derivatives in cancer imaging and as insulin secretagogues highlight the exciting future directions for research and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals to further explore and harness the unique properties of this fascinating sugar.

References

An In-depth Technical Guide on the Purity and Isotopic Enrichment of L-Glucose-¹³C-2

For researchers and professionals in drug development and metabolic research, the precise characterization of isotopically labeled compounds is fundamental to the integrity of experimental outcomes. This guide provides a technical overview of the methodologies used to assess the chemical purity and isotopic enrichment of L-Glucose-¹³C-2, a specialized stable isotope-labeled sugar. While L-glucose is not metabolized in most biological systems, making it an excellent control for glucose uptake studies, the ¹³C label allows for its quantification and tracing using mass spectrometry and NMR spectroscopy.[1][2][3]

Data on Purity and Isotopic Enrichment

The quality of L-Glucose-¹³C-2 is determined by its chemical purity and the degree of isotopic enrichment at the C-2 position. The following table summarizes the typical specifications for commercially available isotopically labeled glucose, which can be considered as benchmarks for L-Glucose-¹³C-2.

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99 atom % ¹³C | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment requires robust analytical methodologies. The following sections detail the experimental protocols for the key analytical techniques.

Chemical Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of non-volatile compounds like L-Glucose-¹³C-2 by separating it from any impurities.

Protocol:

-

System Preparation:

-

Standard and Sample Preparation:

-

Prepare a standard solution of high-purity, unlabeled L-Glucose in ultrapure water at a known concentration (e.g., 1 mg/mL).

-

Dissolve the L-Glucose-¹³C-2 sample in ultrapure water to a similar concentration.

-

Filter both solutions through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Inject the standard solution to establish the retention time for L-Glucose.

-

Inject the L-Glucose-¹³C-2 sample.

-

-

Data Analysis:

-

Calculate the area of the L-Glucose-¹³C-2 peak and any impurity peaks.

-

Determine the chemical purity by calculating the percentage of the main peak area relative to the total peak area.

-

Isotopic Enrichment Determination

The isotopic enrichment of L-Glucose-¹³C-2 can be determined by mass spectrometry or NMR spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the sugar to make it volatile.

Protocol:

-

Sample Preparation (Derivatization):

-

A common method is a two-step derivatization involving methoximation followed by silylation.

-

Dissolve a small amount of the L-Glucose-¹³C-2 sample in pyridine.

-

Add hydroxylamine hydrochloride and heat to form the oxime.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl (TMS) derivative.

-

-

GC-MS Analysis:

-

GC Column: A column suitable for sugar analysis (e.g., a dimethylpolysiloxane-based column).

-

Injection: Inject the derivatized sample into the GC-MS.

-

Mass Spectrometer: Operate the mass spectrometer in electron impact (EI) ionization mode and scan for fragment ions specific to the glucose derivative.

-

-

Data Analysis:

-

Analyze the mass spectrum for fragment ions that contain the C-2 carbon.

-

The isotopic enrichment is calculated by comparing the intensities of the ions corresponding to the ¹³C-labeled fragment (M+1) and the unlabeled fragment (M).

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of L-Glucose-¹³C-2 without derivatization.

Protocol:

-

LC System:

-

Use a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

The mobile phase will typically consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

-

Mass Spectrometry:

-

Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Use an electrospray ionization (ESI) source, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

-

Data Analysis:

-

Acquire the mass spectrum of the L-Glucose-¹³C-2 peak.

-

The isotopic enrichment is determined by the relative intensities of the mass isotopologues. The unlabeled molecule (M) will have a specific mass, and the ¹³C-labeled molecule (M+1) will have a mass one unit higher.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides direct information about the position and abundance of the ¹³C label.

Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of the L-Glucose-¹³C-2 sample in a suitable deuterated solvent (e.g., D₂O).

-

-

NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon atom at the C-2 position will show a significantly enhanced signal compared to the other carbon atoms at natural abundance.

-

-

Data Analysis:

-

Integrate the signals for the labeled carbon and the unlabeled carbons.

-

The isotopic enrichment can be calculated from the relative signal intensities.

-

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflows for assessing the quality of L-Glucose-¹³C-2.

Signaling Pathways and Logical Relationships

L-Glucose is generally not metabolized and therefore does not enter signaling pathways in the same way as D-Glucose. Its primary use is as a control to differentiate specific glucose transport and metabolism from non-specific uptake. The logical relationship in choosing between L-Glucose and D-Glucose for a metabolic study is illustrated below.

References

A Technical Guide to the Safe Handling of L-Glucose-¹³C-2

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and toxicological information for L-Glucose-¹³C-2. As a specific safety data sheet (SDS) for this isotopically labeled compound is not available, this guide is based on the safety profile of the parent compound, L-Glucose. The ¹³C isotope is a stable, non-radioactive isotope; therefore, its presence does not alter the chemical or toxicological properties of the molecule.[1] Health and safety data are assumed to be identical to the unlabeled compound.[1]

Hazard Identification and Classification

L-Glucose is overwhelmingly classified as a non-hazardous substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals and Regulation (EC) No 1272/2008 (CLP).[2][3] It is not considered to have acute toxicity, be a skin or eye irritant, or pose a risk for mutagenicity or carcinogenicity.[2]

The primary physical hazard associated with L-Glucose, as with many fine organic powders, is the potential to form combustible dust concentrations in the air.

Data Presentation: GHS Classification

| Hazard Class | Classification | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | One supplier SDS lists as "Acute toxicity, oral (Category 4)" |

| Skin Corrosion/Irritation | Not Classified | One supplier SDS lists as "Causes skin irritation" |

| Serious Eye Damage/Eye Irritation | Not Classified | One supplier SDS lists as "Causes serious eye irritation" |

| Respiratory or Skin Sensitisation | Not Classified | |

| Germ Cell Mutagenicity | Not Classified | |

| Carcinogenicity | Not Classified | |

| Reproductive Toxicity | Not Classified | |

| Specific Target Organ Toxicity | Not Classified | |

| Aspiration Hazard | Not Classified | |

| Combustible Dust | May form combustible dust concentrations in air | A physical, not health, hazard. |

Toxicological and Biological Profile

L-Glucose is the l-enantiomer of the naturally occurring D-Glucose. It is not recognized by hexokinase, the first enzyme in the glycolysis pathway, and is therefore not metabolized as an energy source by most living organisms. This makes it largely biologically inert. Symptoms and health effects from exposure are not known to date.

Data Presentation: Toxicological Summary

| Toxicological Endpoint | Summary of Findings |

| Acute Effects | Shall not be classified as acutely toxic. |

| Irritation | Shall not be classified as a skin or eye irritant. |

| Corrosivity | Shall not be classified as corrosive. |

| Sensitisation | Shall not be classified as a respiratory or skin sensitiser. |

| Repeated Dose Toxicity | Shall not be classified as a specific target organ toxicant (repeated exposure). |

| Mutagenicity | Shall not be classified as germ cell mutagenic. |

| Carcinogenicity | Shall not be classified as carcinogenic. |

| Toxicity for Reproduction | Shall not be classified as a reproductive toxicant. |

| Endocrine Disruption | Does not contain an endocrine disruptor at a concentration of ≥ 0.1%. |

Physical and Chemical Properties

L-Glucose-¹³C-2 is a stable isotope-labeled version of L-Glucose, used primarily as a tracer or internal standard in research. Its physical properties are identical to the unlabeled compound.

Data Presentation: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White powder / solid | |

| Odor | Odorless | |

| CAS Number | 921-60-8 (for unlabeled L-Glucose) | |

| Molecular Formula | C₅¹³CH₁₂O₆ | |

| Molecular Weight | ~181.15 g/mol | |

| Melting Point | 153 - 156 °C | |

| Solubility | Soluble in water | |

| Stability | Stable under recommended storage conditions |

Experimental Protocols: Safe Handling, Storage, and Disposal

The following protocols are based on standard laboratory practices and information from supplier safety data sheets.

Methodology: General Handling Protocol

-

Risk Assessment : Before use, perform a risk assessment for the planned procedure. Although the substance has a low hazard profile, consider the quantities used and the potential for dust generation.

-

Engineering Controls : Use only in well-ventilated areas. If procedures could generate significant dust, handle the compound in a fume hood or ventilated enclosure.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection : Under normal use conditions where dust is not generated, no respiratory protection is needed. If dust is generated, use a NIOSH-approved respirator.

-

-

Handling Practices :

-

Avoid contact with skin and eyes.

-

Avoid breathing dust.

-

Minimize dust generation and accumulation. Use weighing paper or a spatula to transfer the powder. Do not pour the powder.

-

Practice good industrial hygiene: Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area.

-

-

Storage :

-

Keep containers tightly closed.

-

Store in a dry, well-ventilated place. Some suppliers recommend refrigerated storage to maintain product quality.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Spill Response :

-

For small spills, sweep up the solid material, avoiding dust formation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth.

-

-

Disposal :

-

Dispose of waste material in accordance with federal, state, and local environmental control regulations.

-

Mandatory Visualization: Safe Handling Workflow

References

An In-depth Technical Guide on the Natural Abundance of L-Glucose and its Isotopes

Abstract: This technical guide provides a comprehensive overview of the natural abundance of L-glucose and the isotopic composition of its constituent elements. It establishes that L-glucose is an enantiomer of the ubiquitous D-glucose and is exceptionally rare or non-existent in nature, with its primary availability being through synthetic routes.[1][2][3] The document details the natural isotopic abundance of carbon, hydrogen, and oxygen, which applies to glucose as a molecule, regardless of its isomeric form. Standard experimental protocols for determining isotopic abundance in monosaccharides, primarily Isotope Ratio Mass Spectrometry (IRMS), are presented, along with a generalized experimental workflow. This guide is intended for researchers, scientists, and drug development professionals working with glucose isomers and isotopic analysis.

Chirality and Natural Occurrence of Glucose

Glucose, a monosaccharide with the chemical formula C₆H₁₂O₆, is a fundamental source of energy for most living organisms.[4] It exists as two stereoisomers, or enantiomers: D-glucose and L-glucose.[5] These molecules are non-superimposable mirror images of each other.

-

D-Glucose: This is the naturally occurring form of glucose, found abundantly in fruits and other parts of plants. It is the primary energy source for cellular respiration in nearly all living things. The vast majority of natural glucose, over 99%, is D-glucose. Enzymes in biological systems, such as hexokinase in the glycolytic pathway, are stereospecific and can only metabolize D-glucose.

-

L-Glucose: In contrast, L-glucose is not found naturally in higher organisms. While its taste is indistinguishable from D-glucose, it cannot be used by cells for energy. Due to its rarity in nature, L-glucose for research or potential applications, such as a low-calorie sweetener, must be produced synthetically.

Therefore, the natural abundance of L-glucose is considered to be effectively zero . The focus of this guide thus shifts to the natural abundance of the stable isotopes that constitute the glucose molecule.

Natural Abundance of Stable Isotopes in Glucose

The isotopic composition of any molecule is determined by the natural abundances of the stable isotopes of its constituent elements. For glucose (C₆H₁₂O₆), these elements are carbon, hydrogen, and oxygen. The accepted global average abundances of these stable isotopes are constant and apply to any glucose molecule, whether it is the D- or L-isomer.

Data on Natural Isotopic Abundance

The following tables summarize the standard natural abundances of the stable isotopes of carbon, hydrogen, and oxygen.

Table 1: Natural Abundance of Stable Carbon Isotopes

| Isotope | Protons | Neutrons | Molar Mass ( g/mol ) | Natural Abundance (%) |

|---|---|---|---|---|

| Carbon-12 (¹²C) | 6 | 6 | 12.00000 | ~98.9% |

| Carbon-13 (¹³C) | 6 | 7 | 13.00335 | ~1.1% |

Table 2: Natural Abundance of Stable Hydrogen Isotopes

| Isotope | Name | Protons | Neutrons | Molar Mass ( g/mol ) | Natural Abundance (%) |

|---|---|---|---|---|---|

| Hydrogen-1 (¹H) | Protium | 1 | 0 | 1.00783 | >99.98% |

| Hydrogen-2 (²H) | Deuterium | 1 | 1 | 2.01410 | ~0.015% |

Note: Tritium (³H) is a radioactive isotope of hydrogen with a half-life of 12.32 years and occurs naturally only in trace amounts.

Table 3: Natural Abundance of Stable Oxygen Isotopes | Isotope | Protons | Neutrons | Molar Mass ( g/mol ) | Natural Abundance (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Oxygen-16 (¹⁶O) | 8 | 8 | 15.99491 | ~99.76% | | Oxygen-17 (¹⁷O) | 8 | 9 | 16.99913 | ~0.038% | | Oxygen-18 (¹⁸O) | 8 | 10 | 17.99916 | ~0.20% |

Owing to this distribution, a sample of glucose will contain molecules with slightly different masses (isotopologues). For example, while most glucose molecules will have a mass of approximately 180 Da (using ¹²C, ¹H, and ¹⁶O), a small percentage will have a mass of 181 Da due to the presence of a single ¹³C or ²H or ¹⁷O atom.

Isotopic Composition of Synthetic L-Glucose

Since L-glucose is a synthetic product, its specific isotopic signature is not governed by natural biological or geological processes. Instead, it is determined entirely by the isotopic composition of the precursor materials and the synthetic pathway employed .

For example, if a synthesis starts with reactants derived from petroleum, the resulting L-glucose will carry the ¹³C signature of that petrochemical source. If the starting materials are derived from C3 or C4 plants, the L-glucose will reflect the distinct carbon isotope ratios associated with those photosynthetic pathways. This principle is crucial for researchers using isotopically labeled L-glucose as a tracer, as the background "natural abundance" signature of the synthesized molecule must be well-characterized.

Experimental Protocol for Isotopic Analysis

The primary technique for high-precision measurement of natural isotope abundances in organic molecules like glucose is Isotope Ratio Mass Spectrometry (IRMS) , often coupled with a gas chromatograph (GC) or elemental analyzer (EA).

Generalized Protocol: GC-Combustion-IRMS for ¹³C Analysis of Glucose

This protocol outlines the key steps for determining the carbon isotope ratio (¹³C/¹²C) in a glucose sample.

1. Sample Preparation and Derivatization:

-

Hydrolysis: If the glucose is part of a larger polysaccharide, it must first be hydrolyzed to its monosaccharide components using acid (e.g., trifluoroacetic acid, TFA).

-

Purification: The monosaccharide sample is purified using methods like high-performance liquid chromatography (HPLC) to isolate glucose from other compounds.

-

Derivatization (Critical for GC): To make the non-volatile glucose molecule suitable for gas chromatography, it must be derivatized. A common method is converting it to a more volatile form, such as an aldonitrile-pentaacetate derivative. This step is crucial as some derivatization methods can introduce isotopic fractionation or unwanted isotopic contributions (e.g., silicon in silylation reagents).

-

Protocol Step: Dissolve the purified glucose sample in a derivatization reagent mixture (e.g., acetic anhydride and pyridine) and heat to produce the volatile derivative.

-

2. GC Separation:

-

The derivatized sample is injected into a gas chromatograph.

-

The GC column separates the glucose derivative from any remaining impurities or solvent based on its volatility and interaction with the column's stationary phase.

3. Combustion:

-

As the derivatized glucose elutes from the GC column, it passes through a high-temperature (e.g., 950°C) combustion reactor.

-

The organic molecule is quantitatively combusted to CO₂ and H₂O.

4. Water Removal and Reduction:

-

The gas stream passes through a water trap to remove H₂O.

-

It may then pass through a reduction reactor to convert any nitrogen oxides (NOx) to N₂ gas.

5. IRMS Analysis:

-

The purified CO₂ gas enters the ion source of the mass spectrometer.

-

The CO₂ is ionized, and the resulting ions are accelerated into a magnetic field, which separates them based on their mass-to-charge (m/z) ratio.

-

The IRMS simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, m/z=44; ¹³C¹⁶O₂, m/z=45; ¹²C¹⁶O¹⁷O, m/z=45; ¹²C¹⁶O¹⁸O, m/z=46).

6. Data Analysis:

-

The instrument measures the ratio of the ion beam intensities (e.g., 45/44).

-

This ratio is compared to the ratio measured for a calibrated reference gas (e.g., CO₂ calibrated against Vienna Pee Dee Belemnite, VPDB, for carbon).

-

The result is expressed in delta (δ) notation in parts per thousand (per mil, ‰).

Conclusion

L-glucose is a synthetic sugar not found in nature; therefore, its "natural abundance" is zero. The isotopic composition of any L-glucose sample is a direct reflection of the starting materials used in its synthesis. The natural abundance of the constituent stable isotopes of glucose (¹³C, ²H, ¹⁷O, ¹⁸O) is well-defined and serves as a baseline for all isotopic studies. High-precision techniques, primarily Isotope Ratio Mass Spectrometry, provide the necessary tools for researchers to accurately determine the isotopic ratios in both natural D-glucose and synthetic L-glucose, which is fundamental for metabolic research, food authenticity studies, and drug development applications.

References

In-depth Technical Guide on L-Glucose Tracers for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular imaging and metabolic research, glucose analogs serve as indispensable tools for interrogating cellular processes, particularly in the context of oncology and neuroscience. While D-glucose, the dextrorotatory enantiomer, is the primary source of energy for most living organisms, its mirror image, L-glucose, is not readily metabolized by mammalian cells. This unique characteristic makes L-glucose an ideal tracer for studying non-metabolic biological phenomena such as passive tissue permeability, blood-brain barrier integrity, and non-specific uptake in tumors. This technical guide provides a comprehensive review of the literature on L-glucose tracers, detailing their synthesis, experimental applications, and the quantitative data derived from key studies.

L-Glucose Tracers: A Comparative Overview

L-glucose can be labeled with various isotopes for detection in different imaging modalities. The choice of label depends on the specific application, desired sensitivity, and available instrumentation.

Table 1: Comparison of L-Glucose Tracer Types

| Tracer Type | Label | Imaging Modality | Key Characteristics |

| Radiolabeled L-Glucose | 14C, 3H | Autoradiography, Scintillation Counting | High sensitivity; suitable for ex vivo quantitative analysis. |

| 18F, 11C | Positron Emission Tomography (PET) | High sensitivity for in vivo imaging; provides quantitative data on tracer distribution. | |

| 99mTc | Single-Photon Emission Computed Tomography (SPECT) | Cost-effective with broad availability; favorable decay properties for imaging.[1] | |

| Stable Isotope-Labeled L-Glucose | 13C | Magnetic Resonance Spectroscopy (MRS) | Non-radioactive; provides chemical shift information, allowing for the identification of the molecule and its local environment. |

| Fluorescent L-Glucose | NBD, Texas Red | Fluorescence Microscopy | Enables single-cell level visualization of tracer uptake and distribution. |

Synthesis of L-Glucose Tracers

The synthesis of L-glucose tracers is a critical aspect of their application. Radiolabeling with isotopes like 14C or 18F often involves specialized radiochemistry facilities. Fluorescent labeling, on the other hand, can be achieved through organic synthesis routes.

Synthesis of 2-NBDLG: A Fluorescent L-Glucose Tracer

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of L-glucose tracers. Below are generalized protocols for in vivo imaging and cellular uptake assays.

In Vivo Imaging with Radiolabeled L-Glucose (PET/SPECT)

-

Animal Preparation: Fast animals overnight to reduce background glucose levels. Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.

-

Tracer Administration: Administer a defined dose of the radiolabeled L-glucose tracer (e.g., L-[18F]glucose) via intravenous injection (typically tail vein).

-

Image Acquisition: Perform dynamic or static PET/SPECT scans at desired time points post-injection.

-

Data Analysis: Reconstruct the raw data into 3D images. Draw regions of interest (ROIs) over target tissues and a reference tissue (e.g., muscle) to calculate tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Cellular Uptake Assays with Fluorescent L-Glucose (2-NBDLG)

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.

-

Tracer Incubation: Wash cells with a glucose-free buffer and then incubate with a solution containing the fluorescent L-glucose tracer (e.g., 100 µM 2-NBDLG) for a defined period (e.g., 1-3 minutes).[3]

-

Wash: Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Imaging and Quantification: Acquire fluorescent images using a confocal microscope.[3] Quantify the fluorescence intensity within individual cells or cell populations.

Quantitative Data on L-Glucose Biodistribution and Uptake

Quantitative data on the biodistribution of L-glucose tracers is essential for interpreting experimental results. L-glucose generally exhibits low tissue uptake compared to its D-enantiomer, reflecting its non-metabolizable nature.

Table 2: Ex Vivo Biodistribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in Tumor-Bearing Mice (%ID/g)

Data presented as mean ± standard deviation.

| Organ | 1-thio-β-D-glucose (0.5h) | 5-thio-D-glucose (0.5h) | 1-thio-β-D-glucose (2h) | 5-thio-D-glucose (2h) | 1-thio-β-D-glucose (4h) | 5-thio-D-glucose (4h) |

| Blood | 0.81 ± 0.39 | 1.15 ± 0.38 | 0.23 ± 0.12 | 0.45 ± 0.14 | 0.11 ± 0.05 | 0.29 ± 0.08 |

| Heart | 0.51 ± 0.22 | 0.79 ± 0.22 | 0.16 ± 0.07 | 0.33 ± 0.09 | 0.08 ± 0.04 | 0.21 ± 0.05 |

| Lung | 1.01 ± 0.45 | 1.63 ± 0.48 | 0.28 ± 0.14 | 0.63 ± 0.18 | 0.14 ± 0.07 | 0.39 ± 0.10 |

| Liver | 2.60 ± 2.80 | 6.38 ± 2.94 | 1.02 ± 0.89 | 3.69 ± 1.45 | 0.59 ± 0.45 | 2.65 ± 0.98 |

| Spleen | 0.55 ± 0.25 | 0.89 ± 0.28 | 0.18 ± 0.09 | 0.41 ± 0.12 | 0.10 ± 0.05 | 0.28 ± 0.07 |

| Kidneys | 12.18 ± 8.77 | 4.71 ± 1.97 | 3.45 ± 2.15 | 1.98 ± 0.75 | 1.98 ± 1.09 | 1.35 ± 0.48 |

| Muscle | 0.29 ± 0.13 | 0.45 ± 0.13 | 0.10 ± 0.05 | 0.21 ± 0.06 | 0.06 ± 0.03 | 0.14 ± 0.04 |

| Tumor (HCT-116) | 0.65 ± 0.31 | 0.75 ± 0.24 | 0.41 ± 0.20 | 0.45 ± 0.15 | 0.25 ± 0.12 | 0.31 ± 0.10 |

| Tumor (A549) | 0.69 ± 0.33 | 0.82 ± 0.28 | 0.35 ± 0.17 | 0.51 ± 0.17 | 0.21 ± 0.10 | 0.35 ± 0.11 |

Source: Adapted from in vivo biodistribution studies of 99mTc-labeled thio-glucose derivatives.

It is important to note that while these thio-derivatives provide an indication of the behavior of non-metabolizable glucose analogs, their biodistribution may not be identical to that of unmodified L-glucose.

Qualitative whole-body autoradiography of [U-14C]glucose (the D-isomer) in mice shows rapid and high uptake in metabolically active tissues such as the brain, heart, and tumors, with clearance over time. In contrast, L-glucose would be expected to show lower overall tissue accumulation and a distribution pattern more reflective of blood perfusion and passive diffusion.

Signaling Pathways and Uptake Mechanisms

The uptake of D-glucose into mammalian cells is a well-characterized process mediated by two main families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). In contrast, L-glucose is not a substrate for these transporters.

L-Glucose Uptake Mechanism

The prevailing understanding is that L-glucose crosses cell membranes primarily through non-saturable, passive diffusion. This makes it a valuable tool for measuring and correcting for the non-specific uptake and trapping of D-glucose analogs in tissues.

Phloretin-Sensitive Uptake of 2-NBDLG in Cancer Cells

Interestingly, some studies have reported a phloretin-sensitive uptake of the fluorescent L-glucose derivative 2-NBDLG in certain cancer cell lines, such as mouse insulinoma cells. This uptake was not inhibited by the GLUT inhibitor cytochalasin B or by high concentrations of D- or L-glucose, suggesting a mechanism independent of GLUTs and SGLTs. Phloretin is a broad-spectrum inhibitor of various transporters, including some aquaporins, which have been implicated in the transport of small solutes. This suggests the involvement of a yet-to-be-fully-characterized, non-classical transport pathway for L-glucose derivatives in some cancer cells.

Conclusion

L-glucose tracers are powerful tools for dissecting non-metabolic glucose transport and tissue permeability in vivo and in vitro. Their utility as negative controls for D-glucose uptake studies is well-established. The development of fluorescent L-glucose derivatives has further expanded their application to the single-cell level, revealing unexpected uptake mechanisms in certain cancer cells that warrant further investigation. This guide provides a foundational understanding of L-glucose tracers, their synthesis, and their application in biomedical research, offering a valuable resource for scientists and drug development professionals seeking to employ these unique molecular probes.

References

- 1. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]

- 3. Uptake of a fluorescent l-glucose derivative 2-NBDLG into three-dimensionally accumulating insulinoma cells in a phloretin-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]

The Use of L-Glucose-¹³C-2 as an Internal Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-Glucose-¹³C-2 as a robust internal standard for quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Given the increasing need for precise and reproducible quantification in fields such as metabolomics, drug discovery, and cellular metabolism studies, the use of a suitable internal standard is paramount. L-Glucose, being the non-natural enantiomer of D-Glucose, offers unique advantages due to its general non-metabolizable nature in most biological systems.[1] The specific labeling with ¹³C at the C-2 position provides a distinct NMR signal that can be used for accurate concentration measurements.

Rationale for L-Glucose-¹³C-2 as an NMR Internal Standard

The ideal NMR internal standard should be chemically inert, non-reactive with the sample matrix, soluble in the solvent used, and possess a simple NMR spectrum with signals that do not overlap with those of the analytes of interest. L-Glucose-¹³C-2 fulfills these criteria for many biological and chemical samples.

-

Metabolic Inertness : Unlike its D-enantiomer, L-glucose is not readily metabolized by most organisms.[1] This is because enzymes, such as hexokinase, are stereospecific and do not recognize L-glucose as a substrate.[1] This lack of metabolic incorporation prevents the signal of the internal standard from diminishing or being converted into other metabolites, which would lead to inaccurate quantification.

-

Chemical Stability : L-glucose is a stable monosaccharide that is unlikely to react with other components in a typical sample under standard NMR conditions.

-

Signal Specificity : The introduction of a ¹³C isotope at a specific position (C-2) provides a unique signal in the ¹³C NMR spectrum. This signal is distinct from the natural abundance ¹³C signals and can be used for quantification without interference from other carbon signals in the sample. The ¹H-¹³C coupling also provides a specific signal in ¹H-¹³C HSQC spectra.

-

Solubility : L-glucose is soluble in aqueous solutions, making it suitable for NMR studies of biological samples, which are often prepared in deuterated water (D₂O).

Properties of L-Glucose-¹³C-2

The following table summarizes the key properties of L-Glucose-¹³C-2 relevant to its use as an NMR internal standard. The chemical shifts are estimated based on the known shifts of D-glucose and may vary slightly depending on the solvent, pH, and temperature.

| Property | Value |

| Molecular Formula | C₆H₁₂O₆ (with ¹³C at C-2) |

| Molecular Weight | Approx. 181.15 g/mol |

| Isotopic Enrichment | Typically >99% ¹³C at C-2 |

| Solubility | Soluble in water |

| Estimated ¹³C Chemical Shift (C-2) | ~73-75 ppm (in D₂O) |

| Estimated ¹H Chemical Shift (H-2) | ~3.5-3.8 ppm (in D₂O) |

Applications in Research and Drug Development

The use of L-Glucose-¹³C-2 as an internal standard is particularly advantageous in the following areas:

-

Quantitative Metabolomics : To accurately determine the concentrations of metabolites in biological extracts.

-

Metabolic Flux Analysis : As a non-metabolized reference to distinguish between cellular uptake and subsequent metabolism of ¹³C-labeled D-glucose.[2]

-

Enzyme Kinetics : To provide a stable reference signal for monitoring the progress of enzymatic reactions.

-

Drug Discovery : To quantify the effect of drug candidates on metabolic pathways by providing a reliable internal standard for metabolite quantification.[2]

-

Food Science : For the quantification of sugars and other components in food and beverage samples.

Experimental Protocol for Using L-Glucose-¹³C-2 as an NMR Internal Standard

This section provides a detailed protocol for the use of L-Glucose-¹³C-2 as an internal standard for the quantification of analytes in an aqueous sample.

Materials:

-

L-Glucose-¹³C-2

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

Sample containing the analytes of interest

-

Micropipettes

Procedure:

-

Preparation of a Stock Solution of L-Glucose-¹³C-2:

-

Accurately weigh a known amount of L-Glucose-¹³C-2.

-

Dissolve it in a known volume of D₂O to prepare a stock solution of a precise concentration (e.g., 10 mM).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) to ensure stability.

-

-

Sample Preparation:

-

Prepare the biological or chemical sample in D₂O. For cellular extracts, a common procedure is to quench metabolism, extract the metabolites, and then lyophilize the extract.

-

Reconstitute the dried extract or dissolve the sample in a known volume of D₂O.

-

-

Addition of the Internal Standard:

-

Add a precise volume of the L-Glucose-¹³C-2 stock solution to the prepared sample to achieve a final concentration that is comparable to the expected concentration of the analytes of interest. A typical final concentration might be in the range of 0.1 to 1 mM.

-

Ensure thorough mixing of the internal standard with the sample.

-

-

NMR Data Acquisition:

-

Transfer the final sample mixture to an NMR tube.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, or 2D HSQC). For ¹³C-labeled standards, a ¹³C NMR or a ¹H-¹³C HSQC experiment is typically used.

-

Ensure that the NMR acquisition parameters are optimized for quantitative analysis. This includes a sufficiently long relaxation delay (D1) to allow for full relaxation of both the internal standard and analyte signals.

-

Data Analysis for Quantification:

The concentration of an analyte can be calculated using the following formula:

Concentration of Analyte = (Integral of Analyte Signal / Number of Nuclei for Analyte Signal) * (Number of Nuclei for IS Signal / Integral of IS Signal) * Concentration of IS

Where:

-

Integral of Analyte Signal is the integrated area of the NMR signal corresponding to the analyte.

-

Number of Nuclei for Analyte Signal is the number of nuclei giving rise to the analyte signal (e.g., 3 for a methyl group).

-

Integral of IS Signal is the integrated area of the ¹³C signal from L-Glucose-¹³C-2.

-

Number of Nuclei for IS Signal is 1 for the ¹³C-labeled C-2 position.

-

Concentration of IS is the known concentration of L-Glucose-¹³C-2 in the sample.

Visualizing Workflows and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for using L-Glucose-¹³C-2 as an internal standard.

Caption: Experimental workflow for quantitative NMR using L-Glucose-¹³C-2 as an internal standard.

Caption: Rationale for L-Glucose as a suitable internal standard in biological NMR studies.

Conclusion

L-Glucose-¹³C-2 serves as an excellent internal standard for quantitative NMR studies, particularly in the context of biological systems. Its metabolic inertness, chemical stability, and distinct NMR signal provide a reliable reference for the accurate determination of analyte concentrations. While the synthesis of L-glucose can be more complex and costly compared to D-glucose, its unique properties as a non-metabolizable control and internal standard justify its use in research and development where precision and accuracy are critical. The detailed protocol and workflows provided in this guide offer a comprehensive resource for researchers looking to implement this powerful tool in their NMR-based quantitative analyses.

References

Methodological & Application

Application Notes and Protocols for L-Glucose-¹³C₂ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, offering the ability to trace the fate of molecules through complex biochemical pathways. While ¹³C-labeled D-glucose is extensively used to investigate central carbon metabolism, its stereoisomer, L-glucose, provides a unique and critical function. L-glucose is generally not metabolized by mammalian cells due to the high stereospecificity of glucose transporters and glycolytic enzymes.[1][2][3] This characteristic makes L-Glucose-¹³C₂, a non-metabolizable tracer, an excellent negative control for glucose uptake and metabolism studies. Its use allows for the precise differentiation between specific, transporter-mediated glucose uptake and non-specific phenomena such as passive diffusion or experimental artifacts.[1][3]

These application notes provide detailed protocols for the utilization of L-Glucose-¹³C₂ in cell culture experiments, focusing on its role as a negative control and a tool to validate the specificity of metabolic pathways.

Core Applications

-

Negative Control for Glucose Uptake and Metabolism: L-Glucose-¹³C₂ serves as a robust control to quantify non-specific glucose uptake and background signals in metabolic assays.

-

Metabolic Flux Analysis (MFA) Control: In ¹³C-based MFA experiments using labeled D-glucose, L-Glucose-¹³C₂ can be used in parallel to account for non-enzymatic isotopic exchange and to ensure that observed labeling patterns in downstream metabolites are due to specific metabolic conversions.

-

Investigating Glucose Transporter (GLUT) Specificity: By comparing the cellular uptake of L-Glucose-¹³C₂ with its D-glucose counterpart, the stereospecificity of glucose transporters can be rigorously assessed.

-

Drug Development and Target Validation: When screening for inhibitors of glucose metabolism, L-Glucose-¹³C₂ can be employed to verify that the effects of a drug candidate are specific to metabolic pathways and not a result of general effects on cell permeability.

Data Presentation

The following tables summarize expected quantitative data from comparative studies using D-Glucose-¹³C₂ and L-Glucose-¹³C₂. These values are illustrative and will vary depending on the cell line, experimental conditions, and analytical methods.

Table 1: Comparative Uptake of D-Glucose-¹³C₂ and L-Glucose-¹³C₂

| Parameter | D-Glucose-¹³C₂ | L-Glucose-¹³C₂ | Reference |

| Uptake Mechanism | Facilitated diffusion (GLUT transporters) & SGLT | Passive diffusion | |

| Relative Uptake Rate | High | Very Low / Negligible | |

| Phosphorylation by Hexokinase | Yes | No | |

| Intracellular Accumulation | As Glucose-6-Phosphate and downstream metabolites | Minimal, as free L-Glucose |

Table 2: Expected ¹³C Incorporation into Downstream Metabolites

| Metabolite | Expected ¹³C Enrichment from D-Glucose-¹³C₂ | Expected ¹³C Enrichment from L-Glucose-¹³C₂ |

| Glycolytic Intermediates | High | None |

| (e.g., Pyruvate, Lactate) | ||

| TCA Cycle Intermediates | High | None |

| (e.g., Citrate, Malate) | ||

| Amino Acids | Moderate to High | None |

| (e.g., Alanine, Glutamate) | ||

| Lipids | Moderate | None |

| Nucleic Acids | Low to Moderate | None |

Experimental Protocols

Protocol 1: Preparation of L-Glucose-¹³C₂ Containing Cell Culture Medium

This protocol details the preparation of a complete cell culture medium supplemented with L-Glucose-¹³C₂. The fundamental principle is to utilize a glucose-free basal medium and supplement it with the labeled glucose to the desired concentration.

Materials:

-

Glucose-free basal medium (e.g., DMEM, RPMI-1640)

-

L-Glucose-¹³C₂ (powder)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution (100X)

-

L-glutamine or stable glutamine substitute

-

Sterile, deionized water

-

Sterile syringe filters (0.22 µm)

-

Sterile conical tubes and storage bottles

Procedure:

-

Prepare L-Glucose-¹³C₂ Stock Solution:

-

Calculate the required amount of L-Glucose-¹³C₂ powder to prepare a concentrated stock solution (e.g., 200 mM).

-

In a sterile biological safety cabinet, dissolve the L-Glucose-¹³C₂ powder in sterile, deionized water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Store the stock solution at -20°C for long-term storage.

-

-

Prepare Complete L-Glucose-¹³C₂ Medium:

-

Start with the desired volume of glucose-free basal medium.

-

Add the required volume of the L-Glucose-¹³C₂ stock solution to achieve the final desired concentration (e.g., 5 mM, 10 mM, or 25 mM).

-

Aseptically add dFBS to the desired final concentration (e.g., 10%).

-

Add Penicillin-Streptomycin and L-glutamine to their standard final concentrations.

-

Store the complete medium at 4°C for up to two weeks.

-

Protocol 2: Cell Culture and Labeling with L-Glucose-¹³C₂

This protocol outlines the general procedure for culturing cells in the presence of L-Glucose-¹³C₂ for metabolic analysis.

Materials:

-

Cells of interest

-

Complete cell culture medium (with unlabeled D-glucose)

-

Complete L-Glucose-¹³C₂ medium (from Protocol 1)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates or flasks

-

Standard cell culture equipment

Procedure:

-

Cell Seeding:

-

Seed cells in their regular growth medium in the desired culture vessel.

-

Allow cells to attach and grow to the desired confluency (typically 70-80%).

-

-

Medium Exchange and Labeling:

-

Aspirate the unlabeled growth medium.

-

Gently wash the cells once with sterile PBS to remove residual unlabeled glucose.

-

Aspirate the PBS.

-

Add the pre-warmed complete L-Glucose-¹³C₂ medium to the cells.

-

Incubate the cells for the desired labeling period. The duration will depend on the specific experimental goals (e.g., minutes to hours for uptake studies).

-

-

Sample Collection:

-

After the labeling period, collect the cell culture medium and/or cell lysate for downstream analysis (e.g., mass spectrometry, NMR).

-

For intracellular metabolite analysis, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

-

Protocol 3: Comparative Uptake Assay using L-Glucose-¹³C₂ as a Negative Control

This experiment aims to quantify the difference in uptake between D-Glucose-¹³C₂ and L-Glucose-¹³C₂.

Materials:

-

Complete D-Glucose-¹³C₂ and L-Glucose-¹³C₂ media

-

Ice-cold PBS

-

Cell lysis buffer

-

LC-MS or GC-MS for ¹³C analysis

Procedure:

-

Cell Seeding and Glucose Starvation:

-

Seed cells in parallel in appropriate culture plates (e.g., 6-well plates).

-

Once cells reach the desired confluency, wash them twice with warm, glucose-free medium.

-

Incubate the cells in glucose-free medium for 1 hour to deplete intracellular glucose.

-

-

Tracer Incubation:

-

Add either D-Glucose-¹³C₂ or L-Glucose-¹³C₂ medium to the cells at a final concentration of 5 mM.

-

Incubate for various time points (e.g., 5, 15, 30, and 60 minutes).

-

-

Uptake Termination and Cell Lysis:

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Add cell lysis buffer and incubate on ice for 10 minutes.

-

-

Quantification and Data Analysis:

-

Collect the cell lysates and analyze the ¹³C enrichment using a mass spectrometer.

-

Normalize the uptake to the total protein concentration in each well.

-

Plot the uptake of L-Glucose-¹³C₂ and D-Glucose-¹³C₂ over time.

-

Visualizations

Caption: Comparative fate of D-Glucose-¹³C₂ and L-Glucose-¹³C₂ in mammalian cells.

Caption: Workflow for comparing the uptake of D-Glucose-¹³C₂ and L-Glucose-¹³C₂.

References

Application Notes and Protocols for L-Glucose-¹³C-2 in In Vivo Gut Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier. This can allow harmful substances like toxins, bacteria, and undigested food particles to pass from the gut into the bloodstream, potentially triggering inflammation and contributing to a variety of diseases. The assessment of intestinal permeability is therefore a critical aspect of research in gastroenterology, immunology, and drug development.

L-glucose is the stereoisomer of D-glucose and is not readily absorbed or metabolized by the body.[1] These characteristics make it an ideal inert probe for assessing paracellular permeability of the intestinal barrier. When the gut barrier is compromised, L-glucose can pass through the tight junctions between intestinal epithelial cells and enter the bloodstream, eventually being excreted in the urine. By labeling L-glucose with a stable isotope like Carbon-13 (¹³C), specifically L-Glucose-¹³C-2, researchers can accurately and sensitively quantify its presence in biological samples using mass spectrometry, without the risks associated with radioactive isotopes.[1][2]

This document provides detailed application notes and protocols for the use of L-Glucose-¹³C-2 as a marker for in vivo gut permeability assays in both preclinical animal models and human clinical research.

Principle of the Assay

The in vivo gut permeability assay using L-Glucose-¹³C-2 is based on the oral administration of a known amount of the labeled sugar. In a healthy individual with an intact intestinal barrier, the vast majority of the non-metabolizable L-Glucose-¹³C-2 will pass through the gastrointestinal tract and be excreted in the feces. However, if intestinal permeability is increased, L-Glucose-¹³C-2 will cross the epithelial barrier via the paracellular pathway, enter the systemic circulation, and subsequently be filtered by the kidneys and excreted in the urine. The amount of L-Glucose-¹³C-2 recovered in the urine over a specific period is proportional to the degree of intestinal permeability.

Advantages of L-Glucose-¹³C-2 as a Permeability Marker

-

Non-metabolizable: L-glucose is not actively transported or metabolized, ensuring that its appearance in the urine directly reflects passive paracellular transport.

-

Stable Isotope Labeled: The ¹³C label allows for highly sensitive and specific detection by mass spectrometry, avoiding the complexities and safety concerns of radiolabeled compounds.[1][2]

-

Safe: L-glucose is a naturally occurring sugar enantiomer and is considered safe for oral administration in humans. A study using L-glucose as a colon-cleansing agent in humans at a dose of 24 grams showed no adverse events.

-

Paracellular Pathway Specificity: L-glucose is thought to primarily traverse the intestinal epithelium through the paracellular pathway, providing a specific measure of tight junction integrity.

Data Presentation

The following tables provide hypothetical, yet representative, quantitative data that could be expected from in vivo gut permeability studies using L-Glucose-¹³C-2. These values are for illustrative purposes and may vary depending on the specific experimental conditions and the animal model or human population being studied.

Table 1: Hypothetical Urinary Excretion of L-Glucose-¹³C-2 in a Mouse Model of Gut Permeability

| Group | Treatment | L-Glucose-¹³C-2 Dose (mg/kg) | 0-6h Urinary Excretion (% of dose) | 6-24h Urinary Excretion (% of dose) | Total 24h Urinary Excretion (% of dose) |